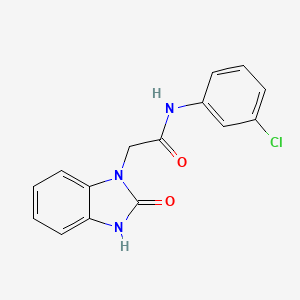
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CPOB and belongs to the class of benzimidazole derivatives. CPOB has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research.
作用機序
The mechanism of action of CPOB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In inflammation research, CPOB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In neurodegenerative disease research, CPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CPOB has been found to have various biochemical and physiological effects in different areas of research. In cancer research, CPOB has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPOB has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, CPOB has been shown to reduce oxidative stress and inflammation and improve neuronal survival.
実験室実験の利点と制限
CPOB has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, CPOB also has some limitations, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on CPOB. In cancer research, further studies are needed to determine the specific mechanisms of action of CPOB and its potential use in combination with other anticancer agents. In inflammation research, future studies could focus on the development of CPOB analogs with improved potency and selectivity. In neurodegenerative disease research, future studies could investigate the potential use of CPOB as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion:
In conclusion, CPOB is a chemical compound with potential applications in scientific research. It has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. CPOB has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanisms of action of CPOB and its potential use in different areas of research.
合成法
The synthesis of CPOB involves the condensation of 3-chloroaniline and 2-aminobenzimidazole in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CPOB is typically around 70-80%.
科学的研究の応用
CPOB has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that CPOB has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CPOB has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-4-3-5-11(8-10)17-14(20)9-19-13-7-2-1-6-12(13)18-15(19)21/h1-8H,9H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETTVQJLFNGSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
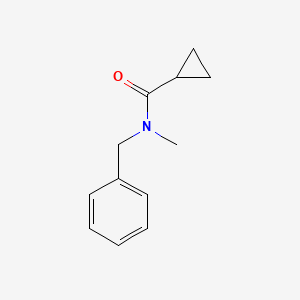
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
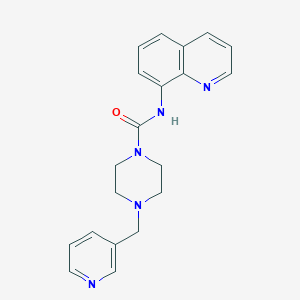
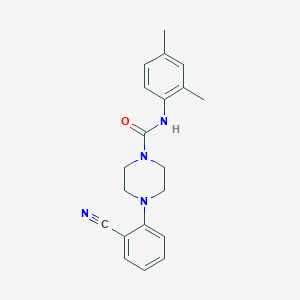

![3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6643284.png)
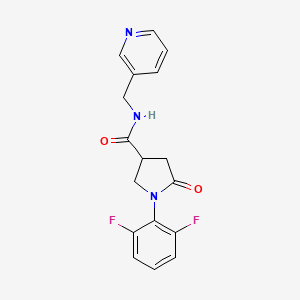


![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)
![N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)